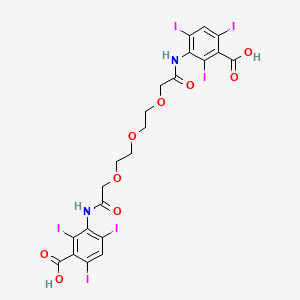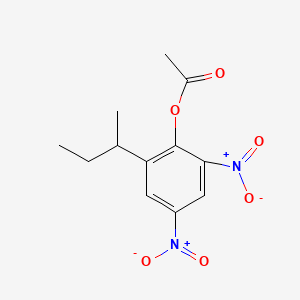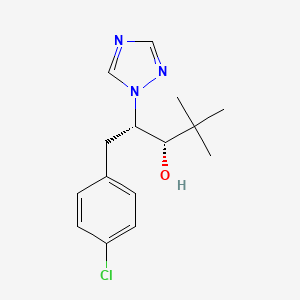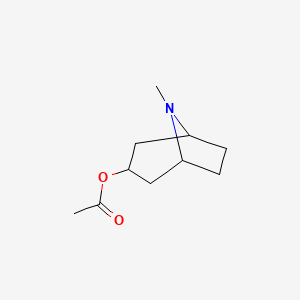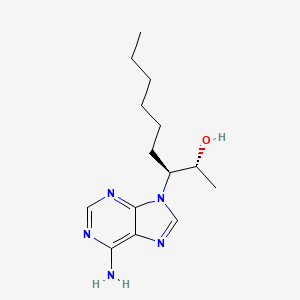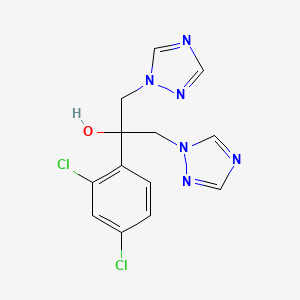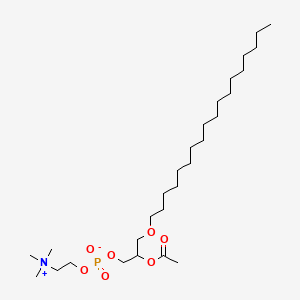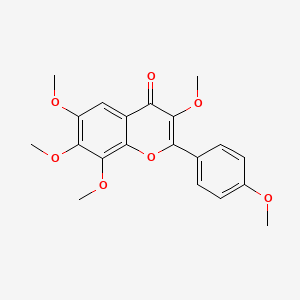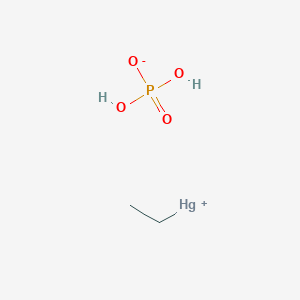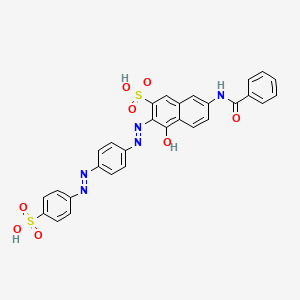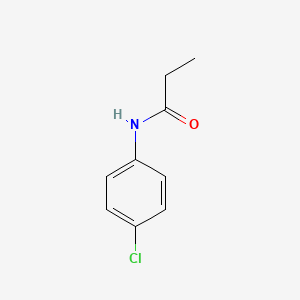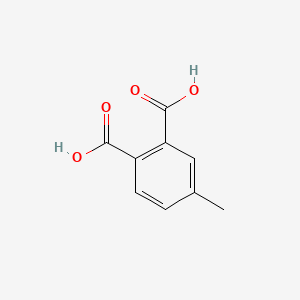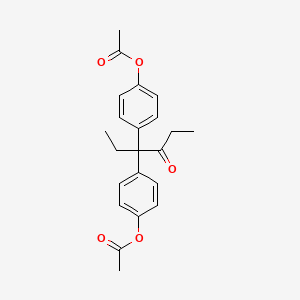
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone is a diarylmethane.
Applications De Recherche Scientifique
Mass Spectral Analysis
- The mass spectra of compounds including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate have been studied, revealing characteristic fragment ions associated with alkyl and aryl group loss, and rearrangements, aiding in understanding the compound's structural characteristics (Engel et al., 1978).
Chromatographic Analysis
- Gas-liquid chromatography has been utilized for the quantitative determination of isomeric compounds, including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, in industrial products (Fontani et al., 1969).
Bioremediation Studies
- Research has been conducted on the bioremediation of environmental pollutants like Bisphenol A, where derivatives including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate were studied for their degradation capabilities (Chhaya & Gupte, 2013).
Cancer Research
- 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate has been synthesized and evaluated in studies related to its potential for inhibiting tumor growth in breast cancer cell lines (Kranzfelder et al., 2004).
Estrogen Receptor Binding Studies
- This compound has been involved in studies examining its binding affinity to estrogen receptors, which is significant in understanding its interaction with biological systems (Landvatter & Katzenellenbogen, 1982).
Material Science Applications
- The compound has been included in the synthesis of various high molecular polymers, showcasing its utility in materials science (Saeed et al., 2008).
Chemopreventive Studies
- Studies have evaluated derivatives of 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate for their potential in chemoprevention, particularly in the context of lung cancer cells (Lee et al., 2012).
Environmental Pollution Studies
- Research on the metabolism of Bisphenol A by bacteria has included compounds structurally related to 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, highlighting its significance in environmental pollution studies (Spivack et al., 1994).
Neuroinflammatory Disease Research
- The compound's derivatives have been examined for their effects on neuro-inflammatory diseases, providing insights into potential therapeutic applications (Kim et al., 2014).
Propriétés
Numéro CAS |
18922-12-8 |
|---|---|
Nom du produit |
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate |
Formule moléculaire |
C22H24O5 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[4-[3-(4-acetyloxyphenyl)-4-oxohexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-5-21(25)22(6-2,17-7-11-19(12-8-17)26-15(3)23)18-9-13-20(14-10-18)27-16(4)24/h7-14H,5-6H2,1-4H3 |
Clé InChI |
IKCMGESKFZLMGO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
SMILES canonique |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Autres numéros CAS |
18922-12-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




